beta-Lactose

Description

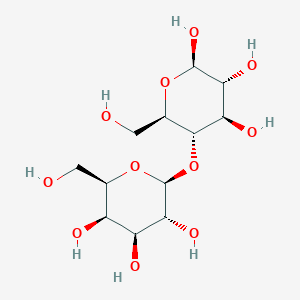

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-DCSYEGIMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023193, DTXSID5058723 |

Source

|

| Record name | Lactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-D-Lactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | beta-D-Lactose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12303 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5965-66-2, 63-42-3 |

Source

|

| Record name | β-Lactose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5965-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-Lactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005965662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-D-Lactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-β-D-galactopyranosyl-β-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-LACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Q3A43E0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Lactose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041627 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

beta-Lactose chemical structure and properties

An In-depth Technical Guide to beta-Lactose: Chemical Structure and Properties

Introduction

Lactose, a disaccharide sugar derived from galactose and glucose, is a cornerstone excipient in the pharmaceutical industry and a key component in various food products.[1][2][3] It exists in two primary isomeric forms, or anomers: α-lactose and β-lactose.[4][5] These anomers differ in the orientation of the hydroxyl group on the anomeric carbon of the glucose moiety.[4] While α-lactose monohydrate is the most common commercial form, β-lactose possesses distinct physicochemical properties, such as higher initial solubility and greater compressibility, which make it highly valuable for specific applications, including direct-compression tableting.[4][6][7]

This technical guide provides a comprehensive overview of the chemical structure and properties of β-lactose, detailed experimental protocols for its characterization, and visual representations of its structural and relational data to support researchers, scientists, and drug development professionals.

Chemical Structure of β-Lactose

β-Lactose is a disaccharide composed of a β-D-galactose unit and a D-glucose unit linked by a β(1→4) glycosidic bond.[1][3] Its systematic IUPAC name is 4-O-(β-D-galactopyranosyl)-β-D-glucopyranose.[8][9] The key distinction between β-lactose and α-lactose lies at the anomeric carbon (C1) of the glucopyranose ring.[3][4] In β-lactose, the hydroxyl group on this carbon is in the equatorial position (on the same side of the ring as the C6), whereas in α-lactose, it is in the axial position.[10]

Physicochemical Properties

β-Lactose is typically a white to off-white, odorless, crystalline solid with a mildly sweet taste.[1][13] Commercially available β-lactose often contains a mixture of anomers, typically around 70-80% β-lactose and 20-30% α-lactose.[4][14][15] It is considered anhydrous as it does not contain crystal water, unlike α-lactose monohydrate.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of β-lactose.

| Property | Value | Units | Notes | Citations |

| Molecular Weight | 342.30 | g/mol | [1][11] | |

| Melting Point | 224 - 254 | °C | Varies by source and purity. | [1][12][16][17] |

| Boiling Point | ~397.76 | °C | Rough estimate. | [1][12][16] |

| Density | ~1.59 | g/cm³ | At 20°C. | [1][4][16] |

| Specific Rotation [α]D | +35° to +55.4° | degrees | Initial value is +35°; equilibrates to ~+55.4° in water at 20°C due to mutarotation. | [2] |

| Solubility in Water | 50 | g/100 mL | Initial solubility; higher than α-lactose. Final solubility is the same for both anomers. | [2] |

| Solubility in Ethanol | Decreased | Solubility decreases significantly with increasing ethanol concentration. | [18][19][20] | |

| Flash Point | ~357.8 | °C | [1][17] |

Mutarotation

In an aqueous solution, α- and β-lactose undergo interconversion through a process called mutarotation, eventually reaching a state of equilibrium.[4] This occurs via the opening of the glucopyranose ring to form an open-chain aldehyde, which can then re-close to form either anomer.[14] At room temperature, the equilibrium mixture in water consists of approximately 60% β-lactose and 40% α-lactose.[4] The rate of mutarotation is influenced by temperature, pH, and concentration.[4] This phenomenon is critical as it means the properties of a lactose solution change over time until equilibrium is reached.

Experimental Protocols for Characterization

The characterization of β-lactose, particularly determining its purity and anomeric ratio, is crucial for quality control in pharmaceutical and food applications.[2][5] Several analytical techniques are employed for this purpose.

General Experimental Workflow

A typical workflow for the comprehensive characterization of a lactose sample involves multiple analytical techniques to assess its physical and chemical properties.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Objective: To determine the anomeric (β/α) ratio in a lactose sample.[5][14]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the lactose sample in a suitable deuterated solvent, such as dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D₂O).[21][22] DMSO is often preferred as it prevents mutarotation from occurring during the experiment.[2][21]

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H-NMR spectrum. The anomeric protons of the α and β forms resonate at distinct chemical shifts.

-

Analysis: Integrate the peak areas corresponding to the anomeric protons of both α- and β-lactose.[22] The ratio of these integrals directly corresponds to the molar ratio of the anomers in the sample.[23] For analysis in DMSO, the relevant peaks are partially resolved doublets around 6.3 and 6.6 ppm.[21][22]

Polarimetry

Objective: To measure the specific optical rotation, which is characteristic of the anomeric composition.

Methodology:

-

Sample Preparation: Prepare a solution of the lactose sample in water at a precisely known concentration.

-

Measurement: Place the solution in a polarimeter cell of a known path length.

-

Data Acquisition: Measure the optical rotation of the solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

Analysis: The initial optical rotation is measured immediately after dissolution. To observe mutarotation, measurements are taken over time until a stable value is reached, indicating equilibrium. The specific rotation is calculated using the observed rotation, concentration, and path length. The initial value for pure β-lactose is +35°, while the equilibrium value for a lactose solution is approximately +52.6° to +55.4°.[2][15]

Differential Scanning Calorimetry (DSC)

Objective: To analyze the thermal properties, including melting point and crystalline form, which differ between the anomers.[5]

Methodology:

-

Sample Preparation: Accurately weigh a small amount (4-5 mg) of the lactose powder into an aluminum DSC pan.[24]

-

Instrument Setup: Place the pan in the DSC instrument. An empty, sealed pan is used as a reference.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen purge.[24]

-

Analysis: The resulting thermogram will show endothermic peaks corresponding to events like the loss of water (for α-lactose monohydrate, around 140°C) and melting.[14] The melting point of β-lactose is significantly higher than that of α-lactose monohydrate, allowing for their differentiation.[14]

Spectroscopic Methods (FTIR and Raman)

Objective: To identify the anomeric form based on its unique vibrational spectrum (molecular fingerprint).

Methodology:

-

Sample Preparation: The solid powder sample is typically analyzed directly with minimal preparation using an appropriate accessory (e.g., an ATR accessory for FTIR).[25]

-

Data Acquisition: The FTIR or Raman spectrum is recorded over a specific wavenumber range (e.g., 4000 to 450 cm⁻¹).[24][25]

-

Analysis: The spectra of α- and β-lactose exhibit distinct absorption bands. For instance, a band around 950 cm⁻¹ in the FTIR spectrum is considered a diagnostic peak for the β-lactose anomer.[24] These techniques can confirm the presence and crystalline nature of β-lactose.[26][27]

Applications in Research and Drug Development

The unique properties of β-lactose make it a valuable excipient in the pharmaceutical industry.

-

Direct Compression Tableting: Its superior compressibility compared to α-lactose makes it an excellent binder and filler for producing tablets without the need for a wet granulation step.[6][7]

-

Dry Powder Inhalers (DPIs): While α-lactose monohydrate is often used as a carrier, the anomeric ratio can influence drug release and formulation performance.[6]

-

Food Industry: It is used as a substrate for fermentation in dairy products and as a sweetener.[1]

-

Nutrient: As the primary carbohydrate in milk, it is a crucial energy source.[1]

References

- 1. glycodepot.com [glycodepot.com]

- 2. mdpi.com [mdpi.com]

- 3. Lactose - Wikipedia [en.wikipedia.org]

- 4. dl.icdst.org [dl.icdst.org]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. Kinetics and Thermodynamics of Lactose Mutarotation through Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. pschemicals.com [pschemicals.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound | C12H22O11 | CID 6134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. BETA-D-LACTOSE | 5965-66-2 [chemicalbook.com]

- 13. Lactose Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 14. pharmtech.com [pharmtech.com]

- 15. Lactose CAS#: 63-42-3 [m.chemicalbook.com]

- 16. 5965-66-2 CAS MSDS (BETA-D-LACTOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. chembk.com [chembk.com]

- 18. UQ eSpace [espace.library.uq.edu.au]

- 19. Effect of alcohols on lactose solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. quora.com [quora.com]

- 21. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Characterisation and Deposition Studies of Recrystallised Lactose from Binary Mixtures of Ethanol/Butanol for Improved Drug Delivery from Dry Powder Inhalers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. [PDF] Preparation and Characterization of High Purity Anhydrous β-Lactose from α-Lactose Monohydrate at Mild Temperature | Semantic Scholar [semanticscholar.org]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Anomeric Forms of Lactose: Alpha vs. Beta

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactose, a disaccharide composed of β-D-galactose and D-glucose linked via a β(1→4) glycosidic bond, is a fundamental excipient in the pharmaceutical industry and a key component in dairy products. The anomeric carbon on the glucose unit allows lactose to exist in two diastereomeric forms: alpha (α)-lactose and beta (β)-lactose.[1] These anomers, while chemically similar, exhibit distinct physicochemical properties that significantly impact their functionality in various applications.[2] This technical guide provides a comprehensive overview of the structural and functional differences between α- and β-lactose, detailed experimental protocols for their characterization, and a summary of their key properties.

The stereochemistry at the anomeric carbon (C1) of the glucopyranose ring dictates whether the hydroxyl group is in the axial (α-lactose) or equatorial (β-lactose) position. This seemingly minor structural variance leads to notable differences in solubility, sweetness, hygroscopicity, and crystal structure.[2] In aqueous solutions, α- and β-lactose undergo interconversion in a process known as mutarotation, eventually reaching a dynamic equilibrium.[3][4] At room temperature, this equilibrium favors the β-anomer, with a typical ratio of approximately 63% β-lactose to 37% α-lactose.[4] Understanding and controlling the anomeric composition of lactose is critical for ensuring product consistency, stability, and performance in pharmaceutical formulations and food science.

Physicochemical Properties of α- and β-Lactose

The distinct properties of the anomeric forms of lactose are summarized in the tables below for easy comparison.

| Property | α-Lactose | β-Lactose | Reference(s) |

| Systematic Name | β-D-galactopyranosyl-(1→4)-α-D-glucopyranose | β-D-galactopyranosyl-(1→4)-β-D-glucopyranose | [5] |

| Common Crystalline Form | Monohydrate | Anhydrous | [2] |

| Melting Point (°C) | ~202 (monohydrate) | ~252 | [6] |

| Solubility in Water ( g/100 mL at 20°C) | 7 | 50 | [6] |

| Specific Rotation [α]D | +89.4° | +35.0° | [6] |

| Equilibrium Specific Rotation [α]D in water | +55.3° | +55.3° | [6] |

| Relative Sweetness (Sucrose = 1) | 0.2 - 0.4 | Slightly sweeter than α-lactose | [5][7] |

| Hygroscopicity | Less hygroscopic | More hygroscopic | [2] |

Mutarotation: The Interconversion of Anomers

In solution, α-lactose and β-lactose are not static entities but are in a constant state of flux, interconverting through an open-chain aldehyde intermediate. This process, known as mutarotation, results in a change in the optical rotation of the solution over time until equilibrium is established. The rate of mutarotation is influenced by temperature, pH, and the presence of catalysts. At 25°C, the equilibrium in an aqueous solution is typically reached with a composition of about 37% α-lactose and 63% β-lactose.

Caption: Mutarotation of lactose in solution.

Experimental Protocols for Anomer Characterization

The differentiation and quantification of α- and β-lactose are crucial for quality control in both research and industrial settings. The following are detailed methodologies for key analytical techniques.

Polarimetry

Principle: Polarimetry measures the change in the angle of plane-polarized light as it passes through a solution containing an optically active compound. Since α- and β-lactose have different specific rotations, this technique can be used to determine their relative concentrations and to monitor the progress of mutarotation.

Methodology:

-

Preparation of Standard Solutions:

-

Accurately weigh approximately 10 g of the lactose sample and dissolve it in 80 mL of deionized water in a 100 mL volumetric flask by heating to 50°C.

-

Allow the solution to cool to room temperature.

-

To observe mutarotation, begin measurements immediately. To determine the equilibrium mixture, add 0.2 mL of 6M ammonia solution, allow to stand for 30 minutes, and then dilute to the mark with deionized water.

-

-

Instrument Setup:

-

Calibrate the polarimeter using a blank solution (deionized water or water with 0.2 mL of 6M ammonia per 100 mL).

-

Maintain the temperature of the sample cell at a constant 25°C.

-

-

Measurement:

-

Rinse the polarimeter tube with the sample solution and then fill it, ensuring no air bubbles are present.

-

Place the tube in the polarimeter and record the optical rotation. Take at least five readings and calculate the average.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy can distinguish between α- and β-lactose based on the chemical shifts of the anomeric protons. The anomeric proton of α-lactose appears at a different chemical shift than that of β-lactose, allowing for their quantification.

Methodology:

-

Sample Preparation:

-

Dissolve 10-20 mg of the lactose sample in approximately 0.75 mL of deuterium oxide (D₂O) or dimethyl sulfoxide-d6 (DMSO-d6) in an NMR tube. DMSO-d6 is often preferred as it slows down the rate of mutarotation, allowing for a more accurate determination of the initial anomeric composition.

-

-

NMR Spectrometer Setup:

-

Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

-

Set the temperature to 25°C.

-

-

Data Acquisition:

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

The anomeric proton of α-lactose typically appears as a doublet around δ 5.22 ppm, while the anomeric proton of β-lactose appears as a doublet around δ 4.66 ppm in D₂O.

-

-

Data Analysis:

-

Integrate the signals corresponding to the anomeric protons of both anomers.

-

The relative percentage of each anomer can be calculated from the ratio of their integral areas.

-

X-Ray Powder Diffraction (XRPD)

Principle: XRPD is a powerful technique for characterizing the solid-state forms of lactose. Crystalline α-lactose monohydrate and anhydrous β-lactose have distinct crystal lattices, which produce unique diffraction patterns.

Methodology:

-

Sample Preparation:

-

Gently grind the lactose sample to a fine, homogeneous powder using a mortar and pestle.

-

-

Instrument Setup:

-

Place the powdered sample in a sample holder.

-

Use a diffractometer with Cu Kα radiation.

-

-

Data Collection:

-

Scan the sample over a 2θ range of 5° to 40°.

-

The resulting diffractogram will show characteristic peaks for each crystalline form. For example, α-lactose monohydrate has characteristic peaks at approximately 12.5°, 16.4°, and 20.0° 2θ, while β-lactose has a characteristic peak at around 10.5° 2θ.

-

-

Data Analysis:

-

Compare the obtained diffraction pattern with reference patterns for pure α-lactose monohydrate and β-lactose to identify the crystalline forms present.

-

Quantitative analysis can be performed by comparing the intensities of characteristic peaks to those in a calibration curve created with known mixtures of the anomers.

-

Experimental Workflow for Anomer Analysis

The following diagram outlines a typical workflow for the comprehensive analysis of lactose anomers.

Caption: Workflow for lactose anomer analysis.

Conclusion

The anomeric forms of lactose, α-lactose and β-lactose, possess distinct physicochemical properties that are of paramount importance in their application in the pharmaceutical and food industries. A thorough understanding of their individual characteristics and the dynamics of their interconversion is essential for product development, quality control, and ensuring the desired performance of the final product. The experimental protocols detailed in this guide provide a robust framework for the accurate characterization and quantification of these anomers, enabling researchers and industry professionals to harness their unique properties effectively.

References

- 1. Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystallization and X-ray diffraction of crystals formed in water-plasticized amorphous lactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Characteristics of Beta-Lactose Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical characteristics of beta-lactose powder. This compound, an anomer of lactose, is a disaccharide widely utilized as an excipient in the pharmaceutical industry. Its physical properties are critical determinants of its performance in various applications, including as a filler, binder, and carrier in tablets and dry powder inhalers. This document outlines key physical parameters, details the experimental protocols for their determination, and presents quantitative data in a structured format for ease of comparison.

General and Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is the beta-anomer of lactose, a disaccharide composed of D-galactose and D-glucose units linked by a β-1,4 glycosidic bond. Commercial this compound products often contain a higher concentration of the β anomer (approximately 80% w/w) and are frequently referred to as "anhydrous" lactose because the this compound is in an anhydrous form.[2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [1] |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |

| Molecular Weight | 342.30 g/mol | [1] |

| Melting Point | Approximately 254 °C | [1] |

| Boiling Point | Approximately 397.76 °C | [1] |

| True Density | Approximately 1.59 g/cm³ | [1][3] |

Particle and Powder Characteristics

The particle and bulk powder properties of this compound are crucial for its functionality in pharmaceutical formulations, influencing aspects like flowability, compressibility, and dissolution.

Particle Size Distribution

The particle size distribution of this compound powder significantly impacts its flow and compaction properties. Milled anhydrous β-lactose typically has an irregular shape.[4]

Table 2: Particle Size Distribution Parameters of this compound Powder (Typical Values)

| Parameter | Description | Typical Value Range (µm) |

| d10 | 10% of particles are smaller than this diameter | Varies with grade |

| d50 (Median) | 50% of particles are smaller than this diameter | Varies with grade |

| d90 | 90% of particles are smaller than this diameter | Varies with grade |

Density

The density of this compound powder is characterized by its bulk and tapped densities, which are important for die filling and tablet weight uniformity.

Table 3: Density of this compound Powder (Typical Values)

| Property | Description | Typical Value (g/cm³) |

| Bulk Density | The density of the powder under loose packing | Varies with particle size and shape |

| Tapped Density | The density of the powder after mechanical tapping | Varies with particle size and shape |

Flowability

The flowability of this compound powder is a critical parameter in manufacturing processes such as tableting and capsule filling. It is influenced by particle size, shape, and surface characteristics.

Table 4: Flowability Parameters of this compound Powder (Typical Values)

| Parameter | Description | Typical Value Range |

| Angle of Repose | The steepest angle of descent of a powder heap | Varies with powder properties |

| Carr's Index | An indication of the compressibility of a powder | Varies with powder properties |

| Hausner Ratio | Ratio of tapped density to bulk density | Varies with powder properties |

Solubility

This compound exhibits higher solubility in water compared to its alpha-anomer.[5] The final solubility in water is the same for both anomers due to mutarotation, where they convert into each other in solution to reach an equilibrium.[3]

Table 5: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | 50 g/100 mL | [5] |

| Ethanol | Practically insoluble |

Moisture Content

Commercial this compound is typically anhydrous.[2] However, it can be hygroscopic, especially at high relative humidity.[6]

Table 6: Moisture Content of this compound Powder

| Property | Description | Typical Value |

| Moisture Content | Amount of water present in the powder | < 1% (as anhydrous) |

Specific Surface Area

The specific surface area (SSA) is a measure of the total surface area of a powder per unit of mass and is influenced by particle size and porosity.

Table 7: Specific Surface Area of this compound Powder (Typical Values)

| Method | Description | Typical Value Range (m²/g) |

| BET (Gas Adsorption) | Measures the physical adsorption of a gas on the solid surface | Varies with particle size |

Structural and Thermal Properties

The crystalline structure and thermal behavior of this compound are important for its stability and processing.

Crystal Structure

This compound exists in an anhydrous crystalline form.[3] The crystals of pure this compound are described as having a characteristic kite-like form, though industrially produced this compound may have very small crystals where this form is less common.[3]

Thermal Properties

Thermal analysis provides insights into the physical and chemical changes that occur in this compound upon heating.

Table 8: Thermal Properties of this compound Powder

| Property | Description | Typical Value (°C) |

| Melting Point | Temperature at which the crystalline solid transitions to a liquid | ~254 |

| Glass Transition Temperature (of amorphous lactose) | Temperature at which an amorphous solid transitions from a rigid to a more rubbery state | 101 - 115 |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound powder are provided below.

Particle Size Distribution by Laser Diffraction

Principle: This technique measures the angular distribution of scattered light produced by a laser beam passing through a dispersed particulate sample. The particle size distribution is then calculated from the scattered light pattern using the Mie or Fraunhofer theory.

Apparatus: Laser diffraction particle size analyzer with a dry powder dispersion unit.

Procedure:

-

Ensure the instrument is clean and calibrated according to the manufacturer's instructions.

-

Select an appropriate dispersion pressure to ensure adequate particle dispersion without causing particle attrition. This is typically determined by performing a pressure titration, where the particle size is measured at increasing dispersion pressures until a stable plateau is reached.[7][8]

-

Introduce a representative sample of the this compound powder into the feeder of the dry dispersion unit.

-

Initiate the measurement. The instrument will automatically feed the powder through the measurement zone.

-

The software will calculate and report the particle size distribution, including parameters such as d10, d50, and d90.

-

Perform replicate measurements to ensure reproducibility.

Bulk and Tapped Density

Principle: Bulk density is the ratio of the mass of an untapped powder sample to its volume. Tapped density is determined by mechanically tapping a graduated cylinder containing the powder sample until little further volume change is observed.

Apparatus: Graduated cylinder, balance, and a tapped density tester.

Procedure for Bulk Density:

-

Weigh a clean, dry graduated cylinder.

-

Gently pour a known mass (e.g., 100 g) of this compound powder into the cylinder without compacting it.[5]

-

Level the powder surface without compacting and read the unsettled apparent volume (V₀).[5]

-

Calculate the bulk density using the formula: Bulk Density = mass / V₀.[9]

Procedure for Tapped Density:

-

Use the same cylinder with the powder from the bulk density measurement.

-

Place the cylinder in the tapped density tester.

-

Operate the tester for a specified number of taps (e.g., 100, 500, 1250 taps) at a specified drop height and rate.[10]

-

Read the final tapped volume (Vf).

-

Calculate the tapped density using the formula: Tapped Density = mass / Vf.

Flowability by Shear Cell Method

Principle: The shear cell method measures the flow properties of a powder by determining the shear stress required to cause failure in a consolidated powder bed.

Apparatus: Ring shear tester or other suitable shear cell instrument.

Procedure:

-

Place a representative sample of the this compound powder into the shear cell.

-

Apply a known consolidation stress (normal load) to the powder bed.

-

Apply a shear stress to the powder until it yields or fails.

-

Record the shear stress at failure for different consolidation stresses to construct a yield locus.

-

From the yield locus, determine key flowability parameters such as the angle of internal friction, cohesion, and the flow function. The flow function is a plot of the unconfined yield strength versus the major principal consolidating stress.

Moisture Content by Karl Fischer Titration

Principle: This method is based on the quantitative reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a buffer that reacts with hydrogen ions.

Apparatus: Karl Fischer titrator (volumetric or coulometric).

Procedure:

-

Standardize the Karl Fischer reagent with a known amount of water or a water standard.

-

Introduce a known mass of the this compound powder into the titration vessel containing a suitable solvent (e.g., methanol).

-

The instrument automatically titrates the sample with the Karl Fischer reagent until the endpoint is reached (no more water is present).

-

The amount of water in the sample is calculated based on the amount of reagent consumed. For lactose, a stirring time of at least 180 seconds is recommended for complete dissolution.

Specific Surface Area by BET Method

Principle: The Brunauer-Emmett-Teller (BET) theory describes the multilayer adsorption of a gas on a solid surface. The specific surface area is determined from the amount of gas adsorbed at different partial pressures.

Apparatus: Gas adsorption analyzer.

Procedure:

-

Degas a known mass of the this compound powder under vacuum or with an inert gas flow at an elevated temperature to remove any adsorbed contaminants.

-

Cool the sample to the temperature of liquid nitrogen (-196 °C).

-

Introduce a known amount of an adsorbate gas (typically nitrogen or krypton) into the sample cell at various partial pressures.

-

Measure the amount of gas adsorbed at each pressure to generate an adsorption isotherm.

-

Apply the BET equation to the linear portion of the isotherm (typically in the relative pressure range of 0.05 to 0.30) to calculate the specific surface area.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as melting and glass transitions.

Apparatus: Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh a small amount of this compound powder (typically 2-4 mg) into an aluminum DSC pan.

-

Seal the pan and place it in the DSC instrument. An empty sealed pan is used as a reference.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

The instrument records the heat flow to the sample relative to the reference.

-

Analyze the resulting thermogram to identify endothermic (melting) and exothermic (crystallization) peaks, as well as shifts in the baseline indicating a glass transition.

Crystal Structure by X-ray Diffraction (XRD)

Principle: XRD is a non-destructive technique that provides detailed information about the crystallographic structure of a material. When a monochromatic X-ray beam is directed at a crystalline sample, the X-rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern.

Apparatus: X-ray diffractometer.

Procedure:

-

Prepare a flat, uniform powder sample of this compound.

-

Mount the sample in the diffractometer.

-

Direct a monochromatic X-ray beam onto the sample.

-

Rotate the sample and the detector to measure the intensity of the diffracted X-rays at different angles (2θ).

-

The resulting diffractogram, a plot of intensity versus 2θ, provides a fingerprint of the crystalline phases present. The positions and intensities of the diffraction peaks can be used to identify the crystal structure and quantify the amounts of different crystalline forms.

Visualizations

Lactose Metabolism Pathway

The following diagram illustrates the metabolic pathway of lactose after ingestion.

Caption: Overview of Lactose Digestion and Metabolism.

Experimental Workflow for this compound Powder Characterization

The following diagram outlines a typical experimental workflow for the comprehensive physical characterization of this compound powder.

Caption: Workflow for this compound Powder Characterization.

References

- 1. Determination of water content in lactose by Karl Fischer titration - Interlaboratory collaborative study: Universität Hohenheim [uni-hohenheim.de]

- 2. researchgate.net [researchgate.net]

- 3. shop.fil-idf.org [shop.fil-idf.org]

- 4. shop.fil-idf.org [shop.fil-idf.org]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. Assessment of Pharmaceutical Powder Flowability using Shear Cell-Based Methods and Application of Jenike's Methodology. | Semantic Scholar [semanticscholar.org]

- 7. news-medical.net [news-medical.net]

- 8. bettersizeinstruments.com [bettersizeinstruments.com]

- 9. bettersizeinstruments.com [bettersizeinstruments.com]

- 10. pharmastate.academy [pharmastate.academy]

An In-depth Technical Guide to the Molecular Properties of β-Lactose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused examination of the fundamental molecular characteristics of beta-lactose (β-lactose), a disaccharide of significant interest in pharmaceutical formulations and scientific research.

Core Molecular Attributes

This compound is a disaccharide composed of two monosaccharide units: D-galactose and D-glucose, linked by a β-1→4 glycosidic bond.[1] Its chemical structure and composition are well-defined, making it a reliable excipient in drug development and a standard compound in various biochemical applications. The "beta" designation in β-lactose refers to the anomeric form of the glucopyranose ring.[1]

Quantitative Molecular Data

The molecular formula and weight are critical parameters for stoichiometric calculations, formulation development, and analytical characterization. The key quantitative data for β-lactose are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₂₂O₁₁ | [2][3][4][5][6] |

| Molecular Weight | 342.30 g/mol | [2][3][5][6] |

| Monoisotopic Mass | 342.11621151 Da | [2][4] |

| CAS Number | 5965-66-2 | [2][3][4][5][6] |

Methodologies for Structural and Molecular Weight Determination

The molecular weight and formula of carbohydrates like β-lactose are typically determined and confirmed using a combination of analytical techniques.

Experimental Protocol Overview: Mass Spectrometry

-

Sample Preparation: A dilute solution of β-lactose is prepared in a suitable solvent, often a water-methanol mixture.

-

Ionization: The sample is introduced into a mass spectrometer and ionized, commonly using Electrospray Ionization (ESI). ESI is a soft ionization technique that keeps the molecule intact, which is crucial for accurate molecular weight determination.

-

Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: The peak corresponding to the intact molecule (molecular ion) is identified. For β-lactose (C₁₂H₂₂O₁₁), this would be expected at an m/z corresponding to its monoisotopic mass.

Confirmation via X-ray Crystallography

The precise three-dimensional arrangement of atoms and the covalent structure, which confirms the molecular formula, can be determined by X-ray crystallography. This technique involves crystallizing the compound and analyzing the diffraction pattern of X-rays passing through the crystal.

Visualization of Molecular Composition

The logical relationship between β-lactose and its constituent monosaccharides can be visualized as follows:

Caption: Logical diagram illustrating the composition of β-lactose from its monosaccharide units.

References

- 1. Lactose - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H22O11 | CID 6134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. β-Lactose =99 5965-66-2 [sigmaaldrich.com]

- 6. This compound, Anhydrous, 99%, Spectrum Chemical 100 g | Buy Online | Spectrum Chemical Manufacturing Corporation | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Mutarotation of Lactose in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mutarotation of lactose in aqueous solution, a fundamental process with significant implications in the pharmaceutical and food industries. The guide details the kinetics, thermodynamics, and equilibrium of this reaction, along with established experimental protocols for its measurement.

Introduction to Lactose and its Anomeric Forms

Lactose, a disaccharide composed of galactose and glucose, is a cornerstone of many pharmaceutical formulations and food products. In aqueous solutions, lactose exists as two anomers, α-lactose and β-lactose, which differ in the stereochemical configuration at the anomeric carbon of the glucose unit. These two forms are in a dynamic equilibrium, interconverting through a process known as mutarotation. This spontaneous change in optical rotation continues until a stable equilibrium is achieved. The ratio of these anomers significantly influences the physicochemical properties of lactose, including its solubility, sweetness, and crystallization behavior, making a thorough understanding of its mutarotation essential for product development and quality control.

The Mechanism and Kinetics of Mutarotation

The mutarotation of lactose in an aqueous solution is a first-order reversible reaction. The process involves the opening of the glucopyranose ring to form an intermediate open-chain aldehyde form, which then recloses to form either the α- or β-anomer. The rate of mutarotation is influenced by several factors, including temperature, pH, and the presence of catalysts.

dot

The overall kinetics of the mutarotation can be described by the following equation:

kobs = kα + kβ

where kobs is the observed first-order rate constant, and kα and kβ are the rate constants for the forward (α → β) and reverse (β → α) reactions, respectively.

Equilibrium of Lactose Anomers

In an aqueous solution at room temperature, the equilibrium mixture of lactose consists of approximately 37% α-lactose and 63% β-lactose.[1] This equilibrium is dynamic and temperature-dependent.

Quantitative Data on Lactose Mutarotation

The following tables summarize key quantitative data related to the mutarotation of lactose in aqueous solution.

| Temperature (°C) | Equilibrium Ratio (β/α) | Reference |

| 10 | 1.65 | [2] |

| 20 | 1.62 | [2] |

| 25 | 1.60 | [3] |

| 30 | 1.58 | [2] |

| 40 | 1.54 | [2] |

| 50 | 1.50 | [2] |

Table 1: Equilibrium ratio of β-lactose to α-lactose in aqueous solution at various temperatures.

| Temperature (°C) | Overall Rate Constant (kobs) x 10-4 s-1 | Reference |

| 25 | 1.39 | [3] |

Table 2: Overall observed rate constant for lactose mutarotation in water at 25°C.

| Anomer | Specific Rotation ([α]D20) |

| α-Lactose monohydrate | +89.4° |

| β-Lactose | +35.0° |

| Equilibrium Mixture | +55.3° |

Table 3: Specific rotation of lactose anomers and their equilibrium mixture in water.

Experimental Protocols for Measuring Mutarotation

Several analytical techniques can be employed to monitor the mutarotation of lactose. The most common methods are polarimetry, high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

dot

Polarimetry

This classical technique measures the change in the optical rotation of a lactose solution over time.

Methodology:

-

Solution Preparation: Accurately weigh a known amount of α-lactose monohydrate and dissolve it in a known volume of distilled water in a volumetric flask. The concentration should be chosen to give a measurable optical rotation.

-

Instrument Setup:

-

Turn on the polarimeter and the sodium lamp and allow them to warm up for at least 30 minutes.

-

Calibrate the instrument with a blank (distilled water).

-

-

Measurement:

-

Rinse the polarimeter tube with the lactose solution and then fill it, ensuring no air bubbles are present.

-

Place the tube in the polarimeter and record the optical rotation at time zero.

-

Continue to record the optical rotation at regular intervals until a constant value is obtained, indicating that equilibrium has been reached.

-

-

Data Analysis:

-

Plot the optical rotation versus time.

-

The data can be fitted to a first-order kinetic model to determine the rate constant of mutarotation.

-

The equilibrium concentrations of α- and β-lactose can be calculated from the initial and final optical rotation values and the known specific rotations of the pure anomers.

-

High-Performance Liquid Chromatography (HPLC)

HPLC allows for the direct separation and quantification of α- and β-lactose.

Methodology:

-

Solution Preparation: Prepare a lactose solution in water as described for polarimetry.

-

HPLC System and Conditions:

-

Column: A column suitable for carbohydrate analysis, such as an amino-propyl bonded silica column or a polymer-based column. A C18 column with pure water as the mobile phase has also been used successfully.[3]

-

Mobile Phase: A mixture of acetonitrile and water is commonly used. For a C18 column, pure water can be employed.[3]

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detector: A refractive index (RI) detector is most commonly used for carbohydrate analysis.

-

-

Measurement:

-

Inject a sample of the freshly prepared lactose solution onto the HPLC system and record the chromatogram.

-

Inject aliquots of the solution at regular time intervals, monitoring the change in the peak areas of α- and β-lactose.

-

Continue the injections until the ratio of the peak areas becomes constant.

-

-

Data Analysis:

-

Identify the peaks corresponding to α- and β-lactose based on their retention times (β-lactose typically elutes before α-lactose).

-

Calculate the concentration of each anomer at each time point by comparing the peak areas to those of standard solutions of known concentration.

-

Plot the concentration of each anomer versus time to determine the kinetic parameters and the equilibrium constant.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the anomeric ratio of lactose in solution.[4]

Methodology:

-

Sample Preparation: Dissolve a known amount of lactose in deuterium oxide (D₂O) in an NMR tube.

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Set the temperature to the desired value.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum of the solution immediately after preparation.

-

The anomeric protons of α- and β-lactose give distinct signals in the spectrum. The anomeric proton of the glucose unit in α-lactose appears as a doublet at a lower chemical shift than that of the β-anomer.

-

Acquire spectra at regular time intervals until no further change in the relative integrals of the anomeric proton signals is observed.

-

-

Data Analysis:

-

Integrate the signals corresponding to the anomeric protons of both anomers.

-

The ratio of the integrals directly corresponds to the molar ratio of the α- and β-anomers in the solution.

-

Plot the anomer ratio as a function of time to study the kinetics of mutarotation.

-

Factors Influencing Mutarotation

Several factors can affect the rate and equilibrium of lactose mutarotation:

-

Temperature: An increase in temperature accelerates the rate of mutarotation.[5]

-

pH: The mutarotation is slowest at a pH of approximately 5.0. Both acidic and basic conditions catalyze the reaction.

-

Solvent: The composition of the solvent can influence the rate of mutarotation. For instance, the addition of organic solvents to an aqueous solution of lactose generally slows down the rate of mutarotation.[3]

-

Catalysts: General acid-base catalysis can significantly increase the rate of mutarotation.

Conclusion

The mutarotation of lactose is a critical phenomenon in pharmaceutical and food sciences. A comprehensive understanding of its mechanism, kinetics, and the factors that influence it is paramount for controlling the properties of lactose-containing products. The experimental protocols detailed in this guide provide robust methods for researchers and scientists to accurately measure and characterize the mutarotation of lactose, ensuring product quality and consistency.

References

- 1. dl.icdst.org [dl.icdst.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The measurement of the β/α anomer composition within amorphous lactose prepared by spray and freeze drying using a simple (1)H-NMR method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Deep Dive into the Hygroscopic Behavior of Lactose Anomers: α-Lactose vs. β-Lactose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lactose, a disaccharide widely employed as an excipient in the pharmaceutical industry and a key component in many food products, exists in two primary anomeric forms: alpha-lactose (α-lactose) and beta-lactose (β-lactose). The physical properties of these anomers, particularly their hygroscopicity, play a critical role in the stability, processing, and performance of the final product. This technical guide provides a comprehensive analysis of the differences in water sorption behavior between α-lactose and β-lactose, detailing the underlying structural reasons and the experimental methodologies used for their characterization.

The Structural Basis of Hygroscopicity in Lactose Anomers

Lactose can exist in various solid-state forms, including crystalline and amorphous states. The hygroscopicity of lactose is intrinsically linked to its solid-state structure.

α-Lactose: The most common and thermodynamically stable form of lactose is α-lactose monohydrate . In this crystalline form, each molecule of α-lactose is associated with one molecule of water, which is an integral part of the crystal lattice.[1] This form is considered to be non-hygroscopic under typical storage conditions.[2][3] However, anhydrous α-lactose, which can be produced by dehydrating the monohydrate, is highly hygroscopic and readily absorbs moisture to revert to the more stable monohydrate form.[1][4]

β-Lactose: In contrast, β-lactose is typically found in an anhydrous crystalline form.[4] While crystalline β-lactose is less hygroscopic than amorphous lactose, it is generally considered to be more hygroscopic than α-lactose monohydrate, particularly at higher relative humidity (RH).[5] Under conditions of high humidity, β-lactose can be unstable and may convert to the more stable α-lactose monohydrate form.[3]

Amorphous Lactose: Amorphous lactose, a non-crystalline mixture of α- and β-anomers, is the most hygroscopic form.[6][7] Its disordered structure provides a greater number of sites for water molecules to bind, leading to significant moisture uptake. This high hygroscopicity can lead to undesirable phenomena such as caking, crystallization, and altered powder flow, which are critical considerations in pharmaceutical manufacturing and food production.[6][8][9]

The logical relationship between the different forms of lactose and their hygroscopic nature can be visualized as follows:

Quantitative Comparison of Water Sorption

The hygroscopicity of different lactose forms can be quantified by measuring their moisture content at various relative humidity levels. The following table summarizes key quantitative data found in the literature.

| Lactose Form | Typical State | Theoretical Water Content | General Hygroscopicity | Notes |

| α-Lactose Monohydrate | Crystalline | 5.0% w/w[1][4] | Non-hygroscopic[2] | The water is part of the crystal structure. |

| Anhydrous α-Lactose | Crystalline | ~0% | Very hygroscopic[1][4] | Readily absorbs water to form the monohydrate. |

| β-Lactose | Anhydrous Crystalline | ~0% | Hygroscopic, especially at high RH[5] | Less stable than α-lactose monohydrate. |

| Amorphous Lactose | Amorphous | Variable | Highly hygroscopic[6][7] | A mixture of α and β anomers. |

Experimental Protocols for Hygroscopicity Assessment

Several analytical techniques are employed to characterize the hygroscopicity of lactose anomers. The most common and informative methods are detailed below.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled relative humidity at a constant temperature. This method is highly sensitive for determining moisture sorption isotherms and for studying moisture-induced phase transitions.

Experimental Workflow:

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the lactose powder (typically 5-20 mg) is placed in the DVS instrument's sample pan.

-

Drying: The sample is first dried in the instrument by exposing it to a stream of dry nitrogen (0% RH) until a constant weight is achieved. This initial dry mass serves as the reference point.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample's mass equilibrates (i.e., the rate of mass change falls below a predefined threshold).

-

Desorption Phase (Optional): After reaching the maximum RH, the humidity can be decreased in a similar stepwise manner to generate a desorption isotherm.

-

Data Analysis: The change in mass at each RH step is recorded and plotted against the RH to generate a moisture sorption isotherm. The shape of the isotherm provides information about the mechanism of water sorption. For amorphous lactose, a sharp increase in mass followed by a decrease at a critical RH can indicate moisture-induced crystallization.[10]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to quantify the amount of α-lactose monohydrate in a mixture by measuring the enthalpy of dehydration.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (2-4 mg) is hermetically sealed in an aluminum pan.[4] An empty sealed pan is used as a reference.

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.[4]

-

Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference.

-

Data Analysis: The dehydration of α-lactose monohydrate appears as an endothermic peak in the DSC thermogram, typically around 145 °C.[4] The area of this peak is proportional to the amount of α-lactose monohydrate in the sample. By comparing the enthalpy of dehydration of the unknown sample to that of a pure α-lactose monohydrate standard, the percentage of this anomer can be quantified.[4]

Karl Fischer Titration

Karl Fischer (KF) titration is a classic method for determining the water content of a sample. It can be used to measure both free and bound water. To differentiate between free moisture and the water of crystallization in α-lactose monohydrate, it is often used in conjunction with a drying oven method.

Methodology:

-

Total Moisture Content (Karl Fischer): A known mass of the lactose sample is dissolved in a suitable solvent (e.g., methanol) and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically, and the amount of water is calculated.

-

Free Moisture Content (Drying Oven): A separate sample is dried in an oven at a specific temperature (e.g., 87 or 105 °C) until a constant weight is achieved.[2] The weight loss is attributed to the free moisture.

-

Water of Crystallization: The amount of water of crystallization is calculated as the difference between the total moisture content (from KF titration) and the free moisture content (from the drying oven).[2] This value can then be used to determine the amount of α-lactose monohydrate present.

Implications for Pharmaceutical and Food Industries

The differing hygroscopic properties of α- and β-lactose have significant practical implications:

-

Formulation Stability: In pharmaceutical formulations, especially for moisture-sensitive drugs, the use of the stable, non-hygroscopic α-lactose monohydrate is often preferred. The presence of amorphous lactose, even in small amounts, can lead to moisture uptake, potentially causing degradation of the active pharmaceutical ingredient (API), and altering the physical properties of the dosage form.[11]

-

Powder Handling and Processing: The hygroscopicity of lactose powders affects their flowability and compressibility. Highly hygroscopic forms can lead to caking and poor powder flow, which can be problematic during manufacturing processes like tableting and capsule filling.[6]

-

Product Shelf-life: In food products, the physical state of lactose influences texture and shelf-life. For instance, the crystallization of amorphous lactose in milk powders can lead to caking and reduced solubility.[8][12]

Conclusion

The hygroscopicity of lactose is a complex property that is highly dependent on its anomeric form and crystalline state. While α-lactose monohydrate is a stable and non-hygroscopic excipient, anhydrous α-lactose, β-lactose, and particularly amorphous lactose exhibit significant moisture sorption. A thorough understanding and precise control of the solid-state form of lactose are crucial for ensuring the quality, stability, and performance of pharmaceutical and food products. The experimental techniques outlined in this guide provide the necessary tools for researchers and industry professionals to characterize and manage the hygroscopic behavior of lactose in their formulations.

References

- 1. dl.icdst.org [dl.icdst.org]

- 2. lait.dairy-journal.org [lait.dairy-journal.org]

- 3. Lactose: Characteristics, Food and Drug-Related Applications, and Its Possible Substitutions in Meeting the Needs of People with Lactose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tainstruments.com [tainstruments.com]

- 5. Moisture sorption, compressibility and caking of lactose polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Complexities related to the amorphous content of lactose carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. proumid.com [proumid.com]

- 9. mro.massey.ac.nz [mro.massey.ac.nz]

- 10. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 11. Determination of low levels of amorphous content in inhalation grade lactose by moisture sorption isotherms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to β-Lactose Polymorphism and Crystalline Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymorphic forms of lactose, with a specific focus on β-lactose. It details the physicochemical properties, crystalline structures, and analytical methodologies crucial for the characterization and control of lactose polymorphs in research and pharmaceutical development.

Introduction to Lactose Polymorphism

Lactose, a disaccharide composed of galactose and glucose, is a cornerstone excipient in the pharmaceutical industry. Its utility is deeply influenced by its solid-state properties, which are dictated by its ability to exist in various crystalline and amorphous forms. This phenomenon, known as polymorphism, results in materials with the same chemical composition but different internal crystal structures. These structural differences lead to distinct physicochemical properties, including solubility, stability, hygroscopicity, and compressibility, all of which are critical parameters in drug formulation and manufacturing.

Lactose exists primarily as two anomers, α-lactose and β-lactose, which differ in the orientation of the hydroxyl group at the C1 carbon of the glucose unit. In aqueous solution, these anomers interconvert in a process called mutarotation, reaching an equilibrium of approximately 37% α-lactose and 63% β-lactose at 20°C. The conditions of crystallization, particularly temperature, determine which anomeric form crystallizes from the solution, leading to several key polymorphic and hydrated forms. Understanding and controlling these forms is paramount for ensuring product consistency, performance, and stability.

Crystalline Forms of Lactose

The primary crystalline forms of lactose of pharmaceutical interest are α-lactose monohydrate, anhydrous α-lactose (stable and unstable), and anhydrous β-lactose. Amorphous lactose, a non-crystalline form, is also significant due to its high hygroscopicity and reactivity.

β-Lactose Anhydrous (β-LA)

Anhydrous β-lactose is a key crystalline form, particularly valued in direct compression tablet manufacturing due to its superior compressibility and compaction properties compared to α-lactose monohydrate.

Formation: β-lactose is the predominant form that crystallizes from an aqueous solution at temperatures above 93.5°C. Industrially, it is often produced by roller drying a concentrated lactose solution. Commercial grades of β-lactose typically contain around 80-85% β-lactose, with the remainder being anhydrous α-lactose.

Properties: β-lactose exhibits higher initial solubility and is more hygroscopic than α-lactose monohydrate. However, under high humidity conditions, the anhydrous β-form can be unstable and may convert to the more stable α-lactose monohydrate.

Other Key Lactose Forms

-

α-Lactose Monohydrate (α-LMH): This is the most common and thermodynamically stable form of lactose at temperatures below 93.5°C. It crystallizes as hard, brittle tomahawk-shaped crystals containing one molecule of water per molecule of lactose. It is widely used as a filler and binder in wet granulation processes.

-

Anhydrous α-Lactose (α-LA): The water of crystallization can be removed from α-LMH by heating, which can result in two anhydrous forms. The unstable, hygroscopic form is created by rapid heating, while slow heating can produce a more stable anhydrous form.

-

Amorphous Lactose: This form is produced by rapid drying processes like spray drying or freeze drying. It is highly hygroscopic and physically unstable, with a tendency to recrystallize when exposed to heat and humidity above its glass transition temperature.

Quantitative Data Presentation

The distinct physical and chemical properties of the primary lactose polymorphs are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Lactose Polymorphs

| Property | α-Lactose Monohydrate (α-LMH) | β-Lactose Anhydrous (β-LA) |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | C₁₂H₂₂O₁₁ |

| Molecular Weight | 360.31 g/mol | 342.30 g/mol |

| Typical Melting Point | ~201-202°C (decomposes) | ~252°C |

| Specific Rotation [α]D²⁰ | +89.4° (initial) | +35° (initial) |

| Solubility in Water ( g/100 mL at 25°C) | 7 | 50 |

| True Density | ~1.54 g/cm³ | ~1.59 g/cm³ |

| Hygroscopicity | Low | Higher than α-LMH |

| Stability | Most stable form below 93.5°C | Can convert to α-LMH in high humidity |

Table 2: Crystallographic Data for β-Lactose

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = 10.839 Å, b = 13.349 Å, c = 4.954 Å |

| Angle (β) | 91.31° |

| Molecules per Unit Cell (Z) | 2 |

Experimental Protocols for Polymorph Characterization

Accurate characterization of lactose polymorphs is essential for quality control. The following are detailed protocols for the key analytical techniques used.

X-Ray Powder Diffraction (XRPD)

XRPD is the definitive technique for identifying crystalline polymorphs by their unique diffraction patterns.

Objective: To identify and quantify the polymorphic forms of lactose in a given sample.

Methodology:

-

Sample Preparation:

-

Gently grind the lactose sample to a fine, uniform powder (particle size 5-30 µm) using an agate mortar and pestle to ensure random crystal orientation and minimize preferred orientation effects.

-

Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim. Avoid excessive pressure that could induce phase transformations.

-

For moisture-sensitive samples like anhydrous forms, sample preparation should be conducted in a low-humidity environment (e.g., a glovebox flushed with nitrogen).

-

-

Instrument Setup (Typical):

-

Radiation Source: Cu Kα (λ = 1.5406 Å)

-

Geometry: Bragg-Brentano reflection or transmission Debye-Scherrer.

-

Voltage and Current: 40-45 kV and 40 mA.

-

Scan Range (2θ): 5° to 40°

-

Step Size: 0.02°

-

Scan Speed/Time per Step: 1-2 seconds per step.

-

-

Data Analysis:

-

Identify the polymorphic form by comparing the positions of the diffraction peaks (in °2θ) to reference patterns.

-

Characteristic Peaks (°2θ):

-

β-Lactose Anhydrous: ~10.5°, 20.9°[1]

-

α-Lactose Monohydrate: ~12.5°, 16.4°, 19.9°, 20.1°

-

-

For quantitative analysis, use methods like Rietveld refinement or construct a calibration curve using the peak area or intensity of a characteristic, non-overlapping peak for each polymorph.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with thermal events, such as melting, crystallization, and dehydration, providing quantitative information about the sample's composition.

Objective: To quantify the amount of α-lactose monohydrate and detect the presence of amorphous or other anhydrous forms.

Methodology:

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the lactose sample into a standard aluminum DSC pan.

-

Seal the pan using a press. For dehydration studies of α-lactose monohydrate, a pinhole in the lid is recommended to allow for the escape of water vapor. For other analyses, a hermetically sealed pan can be used to prevent moisture loss/gain.

-

Place an empty, sealed pan of the same type in the reference position.

-

-

Instrument Setup (Typical):

-

Purge Gas: Dry nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A standard rate of 10°C/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to approximately 260°C.

-

-

Data Analysis:

-

Identify thermal events from the resulting thermogram.

-

Dehydration of α-LMH: An endotherm around 140-150°C corresponds to the loss of crystal water. The enthalpy of this transition (~150 J/g) can be used to quantify the amount of α-LMH present.

-

Recrystallization of Amorphous Lactose: An exotherm typically between 160-180°C indicates the crystallization of any amorphous content.

-

Melting: Endotherms above 200°C correspond to the melting of the anhydrous forms (α-lactose melts around 216°C, β-lactose around 252°C).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules and can be used to differentiate between polymorphs based on their unique spectral fingerprints.

Objective: To qualitatively identify different lactose polymorphs.

Methodology:

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean.

-

Place a small amount of the lactose powder onto the crystal to completely cover the sampling area.

-

Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Setup (Typical):

-

Spectral Range: 4000 to 600 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: Average 16-32 scans to obtain a good signal-to-noise ratio.

-

Collect a background spectrum of the clean, empty ATR crystal before analyzing the sample.

-

-

Data Analysis:

-

Analyze the "fingerprint" region (1500-800 cm⁻¹) of the spectrum.

-

Characteristic Bands:

-

β-Lactose Anhydrous: A unique peak around 948-950 cm⁻¹.

-

α-Lactose Anhydrous: A unique peak around 855 cm⁻¹.

-

α-Lactose Monohydrate: A characteristic band at 920 cm⁻¹.

-

-

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful tool for the quantitative determination of the α and β anomeric ratio in a lactose sample.

Objective: To precisely quantify the α/β anomeric ratio.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the lactose sample.

-

Dissolve the sample in ~0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is the preferred solvent as it inhibits the mutarotation of lactose, preserving the solid-state anomeric ratio in the solution for the duration of the experiment (typically <10 minutes).[1][2][3]

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup (Typical):

-

Spectrometer Frequency: 400 MHz or higher.

-

Temperature: 25°C.

-

Number of Scans: 8-16 scans.

-

Relaxation Delay: 5 seconds to ensure full relaxation of protons.

-

-

Data Analysis:

-

Integrate the area of the anomeric proton signals. These appear as partially resolved doublets in the spectrum.

-

Signal Assignments (in DMSO-d₆):

-

Calculate the percentage of each anomer from the relative integrated areas of their respective peaks.

-

Visualizations of Key Processes and Workflows

The following diagrams illustrate the relationships between lactose forms and the typical workflows for their analysis.

Caption: The process of mutarotation of lactose anomers in an aqueous solution.

Caption: Temperature-dependent crystallization pathways for lactose polymorphs.

Caption: A typical experimental workflow for the complete characterization of lactose polymorphs.

References

Spectroscopic Fingerprints of β-Lactose: An In-depth Technical Guide to FTIR and Raman Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of beta-lactose (β-lactose) using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document delves into the vibrational characteristics of β-lactose, offering detailed experimental protocols and quantitative data to aid in its identification, characterization, and quantification in various applications, including pharmaceutical drug development.

Molecular Structure and Vibrational Modes of β-Lactose